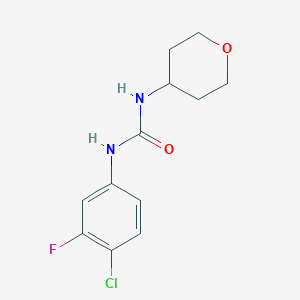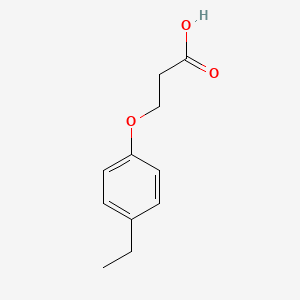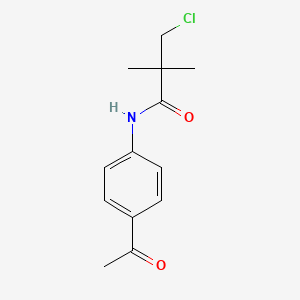
N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide” is a complex organic compound. It contains an acetylphenyl group (a benzene ring with an acetyl group), a chloro group, and a propanamide group (a propane chain with an amide group). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through processes like nucleophilic substitution, acylation, or amide coupling .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, the acetyl group, the chloro group, and the amide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the acetyl group could undergo reactions like nucleophilic acyl substitution, while the amide group could participate in reactions like amide hydrolysis .Scientific Research Applications
Synthesis and Antimicrobial Applications
- Antimicrobial Properties : A study by Baranovskyi et al. (2018) discusses the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment. These compounds, including variations with 3-chloro and 2,2-dimethylpropanamide structures, demonstrated antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Baranovskyi et al., 2018).
Applications in Cancer Research
- Antiproliferative Activity : Research by Rayes et al. (2020) focused on newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives. These compounds selectively inhibited the proliferation of colon cancer cells, indicating their potential use in cancer therapy. The study highlights the specific inhibitory action of these compounds on cancerous cells while sparing normal, non-cancerous cells (Rayes et al., 2020).
Chemical Analysis and Detection
- Spectrophotometric Determination : A method for the determination of 3-chloro-N-hydroxy-2,2-dimethylpropanamide by spectrophotometry was developed, providing a simple and reliable approach for the analysis of this compound in aqueous solutions. This method could be applied in various research contexts to measure concentrations of related compounds accurately (Shu, 2011).
Structural and Surface Analysis
- In Silico and In Vitro Investigations : Khalid et al. (2022) synthesized N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, performing structural, surface analyses, and various in silico and in vitro investigations. The compound exhibited potential for RNA and DNA binding, urease inhibition, and moderate radical scavenging activities, underscoring its utility in biochemical and pharmaceutical research (Khalid et al., 2022).
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9(16)10-4-6-11(7-5-10)15-12(17)13(2,3)8-14/h4-7H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWDCYIKIBSEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine](/img/structure/B2755538.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid](/img/structure/B2755539.png)
![N-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]prop-2-enamide](/img/structure/B2755541.png)

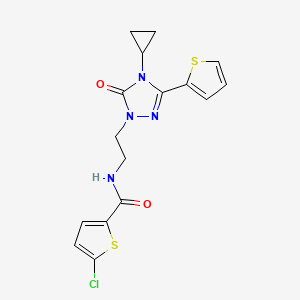
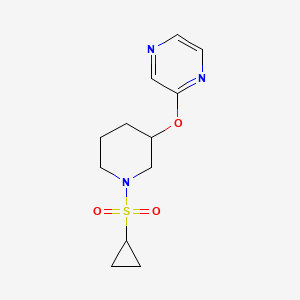
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2755546.png)

![2-(1H-indol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-2-oxoacetamide](/img/structure/B2755548.png)
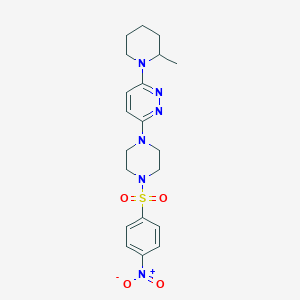
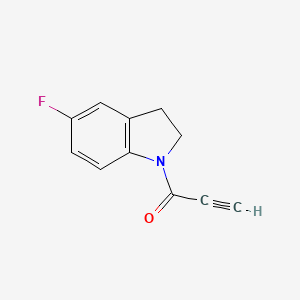
![5-Chloro-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2755555.png)
